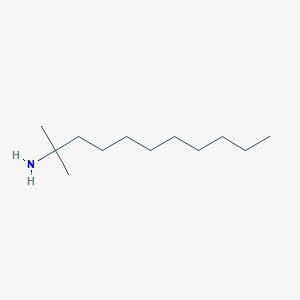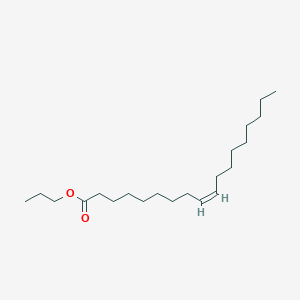
2-methylundecan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylundecan-2-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with an amine group attached to the second carbon atom, along with a methyl group
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor with ammonia or an amine. For instance, 2-bromo-2-methylundecane can be reacted with ammonia to yield the desired amine.
Reductive Amination: Another method involves the reductive amination of 2-methylundecanal.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures consistent production quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Nitriles, oxides.
Reduction: Secondary and tertiary amines.
Substitution: Amides, alkylated amines.
科学的研究の応用
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 2-methylundecan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
類似化合物との比較
2-Methylundecanal: A related compound with an aldehyde group instead of an amine group.
2-Methylundecane: A hydrocarbon with a similar carbon chain but lacking the amine functionality.
Comparison:
2-Methylundecanal: While both compounds share a similar carbon backbone, 2-Methylundecanal is more reactive due to the presence of the aldehyde group, making it suitable for different types of chemical reactions.
2-Methylundecane: This compound is less reactive compared to 2-methylundecan-2-amine, as it lacks functional groups that can participate in typical organic reactions.
特性
CAS番号 |
110-10-1 |
|---|---|
分子式 |
C12H27N |
分子量 |
185.35 g/mol |
IUPAC名 |
2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3 |
InChIキー |
WXBXQUFGRJEKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C)N |
正規SMILES |
CCCCCCCCCC(C)(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B85595.png)




![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)


![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)

